molecular formula C10H20O2Si B1398860 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone CAS No. 929913-18-8

3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone

Cat. No. B1398860
Key on ui cas rn: 929913-18-8
M. Wt: 200.35 g/mol
InChI Key: WMGWIMAOHZAWOT-UHFFFAOYSA-N
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Patent
US07825155B2

Procedure details

To a solution of 2,2-dichloro-3-tert-butyldimethylsilyloxy-cyclobutanone (see, for example, Journal of Organic Chemistry, 44, 2560 (1979)) (3.20 g, 11.9 mmol) in saturated ammonium chloride methanol (70 mL) was added zinc-copper couple (3.89 g, 59.5 mmol) under nitrogen, and the mixture was stirred at room temperature for 24 hours. The mixture was evaporated, and then thereto was added water and the mixture was extracted with ethyl acetate, washed with saturated ammonium chloride water, and then dried over magnesium sulfate, and filtered. The filtrate was evaporated and purified by silica gel column chromatography (hexane/ethyl acetate=5/1) to give the titled compound (914 mg, 38%) as a colorless oil.
Name
2,2-dichloro-3-tert-butyldimethylsilyloxy-cyclobutanone
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
ammonium chloride methanol
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
3.89 g
Type
catalyst
Reaction Step Three
Yield
38%

Identifiers

REACTION_CXSMILES
Cl[C:2]1(Cl)[CH:5]([O:6][Si:7]([C:10]([CH3:13])([CH3:12])[CH3:11])([CH3:9])[CH3:8])[CH2:4][C:3]1=[O:14]>CO.[Cl-].[NH4+].[Cu].[Zn]>[Si:7]([O:6][CH:5]1[CH2:2][C:3](=[O:14])[CH2:4]1)([C:10]([CH3:13])([CH3:12])[CH3:11])([CH3:9])[CH3:8] |f:1.2.3,4.5|

Inputs

Step One
Name
2,2-dichloro-3-tert-butyldimethylsilyloxy-cyclobutanone
Quantity
3.2 g
Type
reactant
Smiles
ClC1(C(CC1O[Si](C)(C)C(C)(C)C)=O)Cl
Step Two
Name
ammonium chloride methanol
Quantity
70 mL
Type
solvent
Smiles
CO.[Cl-].[NH4+]
Step Three
Name
Quantity
3.89 g
Type
catalyst
Smiles
[Cu].[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
was added water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated ammonium chloride water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (hexane/ethyl acetate=5/1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1CC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 914 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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